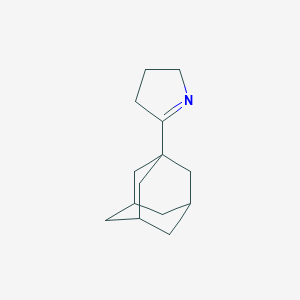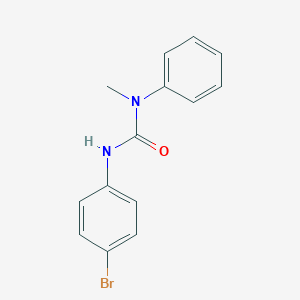
Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl-, also known as BPU, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), which is an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. BPU has been shown to exhibit anti-tumor activity in various cancer cell lines, making it a promising candidate for cancer therapy.
作用機序
Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- inhibits PKC by binding to the enzyme's regulatory domain, which prevents its activation by phospholipids and other activators. PKC is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of PKC by Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- leads to the induction of apoptosis in cancer cells, which is a programmed cell death process that is essential for maintaining tissue homeostasis.
生化学的および生理学的効果
Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- has been shown to exhibit a wide range of biochemical and physiological effects. It inhibits PKC activity, which leads to the induction of apoptosis in cancer cells. Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- also inhibits the expression of various pro-inflammatory cytokines, including TNF-α and IL-1β, which are involved in the pathogenesis of many inflammatory diseases. In addition, Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- inhibits angiogenesis, which is the process of new blood vessel formation, by blocking the activation of vascular endothelial growth factor (VEGF) receptor.
実験室実験の利点と制限
Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- has several advantages for lab experiments. It is a potent inhibitor of PKC, which makes it a valuable tool for studying the role of PKC in various cellular processes. Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- is also relatively stable and has a long shelf life, which makes it easy to handle and store. However, Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- has some limitations as well. It has poor solubility in water, which can make it difficult to prepare stock solutions. In addition, Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- can exhibit non-specific binding to other proteins, which can lead to false-positive results in some assays.
将来の方向性
There are several future directions for research on Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl-. One area of interest is the development of Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- analogs with improved pharmacokinetic properties. Another area of interest is the investigation of the role of PKC in various disease states, including cancer, inflammation, and cardiovascular disease. Finally, the use of Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- as a therapeutic agent in preclinical and clinical studies is an exciting area of research that holds great promise for the treatment of cancer and other diseases.
Conclusion:
In conclusion, Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- is a potent inhibitor of PKC that has been extensively studied for its anti-cancer properties. It exhibits a wide range of biochemical and physiological effects and has several advantages for lab experiments. However, Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- also has some limitations, and there are several future directions for research on this compound. Overall, Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- is a valuable tool for studying the role of PKC in various cellular processes and holds great promise for the treatment of cancer and other diseases.
合成法
The synthesis of Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- involves the reaction of 4-bromobenzaldehyde with N-methyl-N-phenylurea in the presence of a base such as potassium carbonate. The reaction proceeds through a condensation reaction, followed by an intramolecular cyclization to form the final product.
科学的研究の応用
Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- exerts its anti-tumor effects by inhibiting PKC, which is overexpressed in many cancer cells. In addition to its anti-cancer properties, Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- has also been shown to exhibit anti-inflammatory and anti-angiogenic effects.
特性
CAS番号 |
77585-87-6 |
|---|---|
製品名 |
Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- |
分子式 |
C14H13BrN2O |
分子量 |
305.17 g/mol |
IUPAC名 |
3-(4-bromophenyl)-1-methyl-1-phenylurea |
InChI |
InChI=1S/C14H13BrN2O/c1-17(13-5-3-2-4-6-13)14(18)16-12-9-7-11(15)8-10-12/h2-10H,1H3,(H,16,18) |
InChIキー |
PUKRAPYHYPKWAP-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)Br |
正規SMILES |
CN(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)Br |
その他のCAS番号 |
77585-87-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



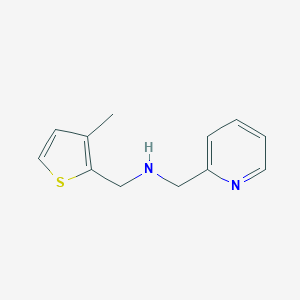
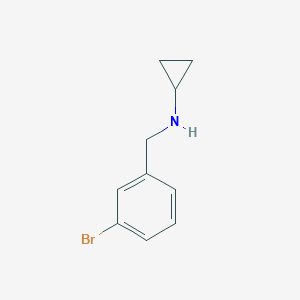
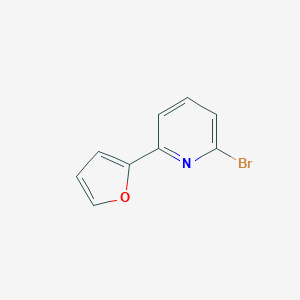
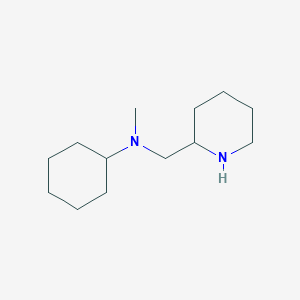
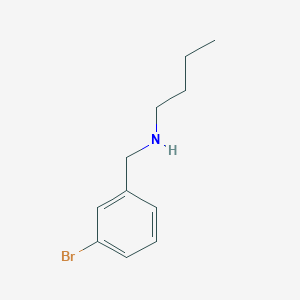
![N-[(5-methylthiophen-2-yl)methyl]butan-1-amine](/img/structure/B183680.png)
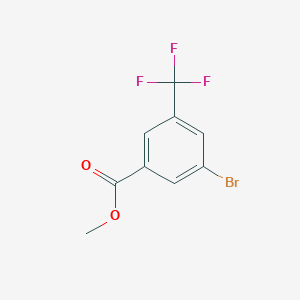
![N-[(3-methylthiophen-2-yl)methyl]butan-1-amine](/img/structure/B183684.png)
![7-Chloro-6-nitrothieno[3,2-b]pyridine](/img/structure/B183685.png)
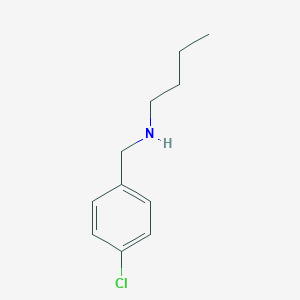
![3-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B183689.png)
![3-[(2-Thienylmethyl)amino]benzoic acid](/img/structure/B183690.png)
